molecular formula C53H66N7O8PSi B058049 Bz-rA Phosphoramidite CAS No. 104992-55-4

Bz-rA Phosphoramidite

Cat. No.: B058049
CAS No.: 104992-55-4
M. Wt: 988.2 g/mol
InChI Key: FFXHNCNNHASXCT-RFMFGJHUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Bz-rA Phosphoramidite is a chemical compound used in the synthesis of oligonucleotides . Its primary target is the nucleoside adenosine (A), which plays a crucial role in various biochemical processes, including protein synthesis .

Mode of Action

This compound interacts with its target, adenosine, through a process known as oligonucleotide synthesis . It contains a 5’ DMT and the nucleoside adenosine (A) with Benzoyl (Bz) base protection . The compound also contains a 2’-OH protecting group, tBDMS (tert-butyl dimethylsilyl), which is designed specifically to protect the RNA during the chemical synthesis process .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of oligonucleotides . The compound aids in the formation of full-length products during this process . The exact downstream effects depend on the specific sequence of the oligonucleotide being synthesized.

Result of Action

The result of this compound’s action is the successful synthesis of oligonucleotides . The compound’s unique protecting groups ensure the production of the highest amount of full-length product .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and humidity . For instance, the compound is typically stored in a freezer (at or below -20°C) to maintain its stability . Furthermore, the compound’s water content is controlled to ensure solution stability and high coupling efficiency .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bz-rA Phosphoramidite involves the protection of the adenosine nucleoside at multiple positions. The 5’-hydroxyl group is protected with a dimethoxytrityl group, the 2’-hydroxyl group with a tert-butyl dimethylsilyl group, and the amino group with a benzoyl group.

Industrial Production Methods

In industrial settings, the synthesis of this compound is carried out using automated synthesizers compatible with systems like AKTA and Applied Biosystems. The process involves sequential addition of protected nucleosides, coupling agents, and deprotection steps to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Bz-rA Phosphoramidite primarily undergoes substitution reactions during the synthesis of oligonucleotides. The phosphoramidite group reacts with the hydroxyl group of another nucleoside to form a phosphite triester linkage, which is subsequently oxidized to a phosphate triester .

Common Reagents and Conditions

Common reagents used in these reactions include tetrazole derivatives as activators, such as 1H-tetrazole and 5-ethylthio-1H-tetrazole. The oxidation step is typically carried out using iodine in the presence of water and pyridine .

Major Products

The major products formed from these reactions are oligonucleotides with phosphodiester linkages. The protecting groups are removed in the final deprotection step to yield the desired RNA or DNA oligonucleotide .

Scientific Research Applications

Bz-rA Phosphoramidite is widely used in the synthesis of RNA oligonucleotides for various scientific research applications. These include:

Comparison with Similar Compounds

Bz-rA Phosphoramidite is unique due to its specific protecting groups, which provide stability and high yields during oligonucleotide synthesis. Similar compounds include:

These compounds differ in their base protection and specific applications in oligonucleotide synthesis.

Properties

IUPAC Name

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H66N7O8PSi/c1-36(2)60(37(3)4)69(65-32-18-31-54)67-46-44(33-64-53(39-21-16-13-17-22-39,40-23-27-42(62-8)28-24-40)41-25-29-43(63-9)30-26-41)66-51(47(46)68-70(10,11)52(5,6)7)59-35-57-45-48(55-34-56-49(45)59)58-50(61)38-19-14-12-15-20-38/h12-17,19-30,34-37,44,46-47,51H,18,32-33H2,1-11H3,(H,55,56,58,61)/t44-,46-,47-,51-,69?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFXHNCNNHASXCT-RFMFGJHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H66N7O8PSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40463231
Record name Bz-rA Phosphoramidite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40463231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

988.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104992-55-4
Record name Bz-rA Phosphoramidite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40463231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bz-rA Phosphoramidite
Reactant of Route 2
Reactant of Route 2
Bz-rA Phosphoramidite
Reactant of Route 3
Reactant of Route 3
Bz-rA Phosphoramidite
Reactant of Route 4
Reactant of Route 4
Bz-rA Phosphoramidite
Reactant of Route 5
Reactant of Route 5
Bz-rA Phosphoramidite
Reactant of Route 6
Reactant of Route 6
Bz-rA Phosphoramidite

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.